(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide
Description
(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide is a chiral amide derivative featuring a pyridazine core substituted with a methoxy group at the 6-position.
Properties
IUPAC Name |
(2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-5-6-11(18-4)15-14-10/h5-6,8-9H,7,13H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQUCSQTQILPQS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=NN=C(C=C1)OC)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the pyridazine ring is achieved using methanol and a suitable catalyst.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Propionamide Formation: The final step involves the formation of the propionamide side chain through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Amidation
The propionamide group is formed via amidation reactions. Two common methods are observed in related compounds:
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Direct Amidation : Reaction of a propionyl chloride with an amine, as seen in compound 1 (from source ), where amines are coupled with propionic acid derivatives.
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Coupling Agents : Use of reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation, as described in the synthesis of imidazole derivatives (source ).
Stereochemical Control
The (S)-configuration at the 2-position requires stereoselective synthesis. This may involve:
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Chiral Starting Materials : Synthesis from a chiral amine or resolution of racemic mixtures.
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Asymmetric Catalysis : Use of chiral catalysts during amidation or coupling steps, as observed in the synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (source ).
Amidation Efficiency
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Secondary vs. Tertiary Amides : Tertiary amides (e.g., N-isopropyl) exhibit higher reactivity in amidation, as observed in the synthesis of related compounds (source ).
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Stereospecificity : The (S)-stereocenter’s formation depends on chiral induction during coupling, as highlighted in the synthesis of (R)-AS-1 (source ).
Functional Group Compatibility
The methoxy group on pyridazine may influence reactivity during subsequent steps (e.g., electron-donating effects). Related studies on pyridazine derivatives (source ) suggest careful optimization of reaction conditions to avoid side reactions.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide is being explored as a potential pharmacophore in drug design. Its unique structure allows it to interact with specific enzymes and receptors, making it a candidate for developing new therapeutics targeting various diseases.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Material Science
Research is ongoing into the use of this compound in developing novel materials with specific properties such as conductivity and fluorescence. These properties can be exploited in electronic devices and sensors.
Biological Studies
The compound has been utilized in biological assays to investigate its effects on cellular processes. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular signaling.
Recent studies have highlighted several biological activities associated with this compound:
- Antiviral Properties : The compound has shown potential as an antiviral agent by inhibiting viral replication.
- Anticancer Activity : Research indicates cytotoxic effects against various cancer cell lines, with reported IC50 values demonstrating significant inhibitory effects on cell proliferation.
Study on Antiviral Activity
A recent study evaluated the antiviral efficacy of this compound against specific viral strains. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic agent for viral infections.
Anticancer Evaluation
In vitro studies assessed the anticancer properties of the compound against several cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Differences
Heterocyclic Core :
- The target compound and Compound A feature a pyridazine ring (two nitrogen atoms), which is more electron-deficient than the pyridine ring (one nitrogen) in Compound B. The methoxy group in the target and Compound A donates electrons via resonance, enhancing the pyridazine ring’s electron density, whereas the chloro group in Compound B withdraws electrons, making its pyridine ring more electrophilic .
N-Substituents :
Spectroscopic Differentiation
- IR Spectroscopy :
Biological Activity
(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a chiral center, indicating that it exists in two enantiomeric forms, with the (S) configuration being particularly relevant for its biological activity. The presence of the pyridazine ring and the methoxy group at the 6-position contribute to its unique reactivity and biological properties.
| Property | Details |
|---|---|
| IUPAC Name | (2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide |
| Molecular Formula | C14H20N4O2 |
| Molecular Weight | 280.34 g/mol |
| Chirality | (S) configuration |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through the reaction of dicarbonyl compounds with hydrazine derivatives.
- Amination : The amino group is introduced via nucleophilic substitution reactions with suitable amine precursors.
- Final Coupling : The pyridazine derivative is coupled with (S)-2-amino-propionamide under controlled conditions to yield the target compound.
These steps highlight the complexity involved in synthesizing this compound, which is crucial for its subsequent biological evaluation.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with pyridazine rings can inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Effects : Compounds featuring similar moieties have demonstrated anti-inflammatory activities, which may be attributed to their ability to modulate specific inflammatory pathways or inhibit pro-inflammatory cytokines .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to changes in metabolic processes relevant for therapeutic applications .
Study 1: Anticancer Activity
A study evaluated a series of pyridazine derivatives for their cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM, suggesting that the structural features of these compounds may enhance their anticancer efficacy .
Study 2: Anti-inflammatory Mechanism
Research on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes involved in the inflammatory response. The derivatives showed reduced levels of inflammatory markers in vitro, supporting their potential as anti-inflammatory agents .
The mechanism of action for this compound likely involves:
- Binding to specific receptors or enzymes, thereby modulating their activity.
- Inhibition of signaling pathways associated with inflammation and cancer progression.
- Potential interaction with DNA or RNA, affecting cellular replication and repair processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
